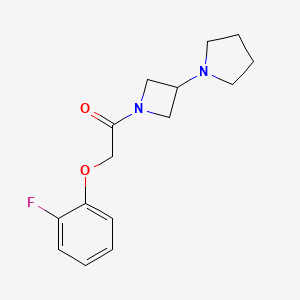

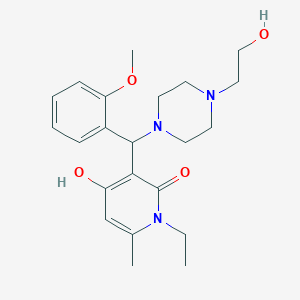

![molecular formula C22H18N2OS B2981221 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide CAS No. 325980-18-5](/img/structure/B2981221.png)

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-[1,1’-biphenyl]-4-carboxamide” is a benzothiazole-based compound . It is also known as ThT-NE . It is used as a G-quadruplex (G4)-targeted fluorogenic probe for the visualization of viral RNA in living host cells .

Synthesis Analysis

The synthesis of benzothiazol derivatives has been reported in the literature . For instance, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Chemical Reactions Analysis

The chemical reactions involving benzothiazol derivatives have been studied . For example, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives were synthesized by 1,3-dipolar cycloaddition .

Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

Bimetallic composite catalysts, including those with benzothiazole derivatives, have been developed for efficient synthesis of heterobiaryls containing furyl and thienyl rings in aqueous media. These catalysts show high activity in Suzuki reactions, indicating the potential utility of related benzothiazole compounds in facilitating organic synthesis under environmentally benign conditions (Bumagin et al., 2019).

Antimicrobial and Antiviral Activity

Certain thiazole C-nucleosides have been synthesized for their antiviral activities, suggesting that benzothiazole derivatives could also exhibit significant biological activities. This line of research underscores the potential of thiazole and benzothiazole derivatives in developing new antimicrobial and antiviral agents (Srivastava et al., 1977).

Antimycobacterial Activity

N-Alkoxyphenylhydroxynaphthalenecarboxamides, including structures similar to the benzothiazole derivatives, have shown promising antimycobacterial activity. This research suggests that compounds with carboxamide groups could be effective against various strains of mycobacteria, indicating potential applications in treating tuberculosis and related diseases (Goněc et al., 2016).

Antifungal and Plant Protection

Developments in fungicides such as penthiopyrad, belonging to the carboxamide group, highlight the significance of carboxamide derivatives in plant protection. These compounds show remarkable activity against a range of fungal diseases affecting crops, suggesting potential agricultural applications for similar benzothiazole-carboxamide compounds (Yanase et al., 2013).

Diuretic Activity

Research on biphenyl benzothiazole-2-carboxamide derivatives has revealed significant diuretic activity. This demonstrates the potential of benzothiazole and carboxamide derivatives in developing new diuretic drugs, which could have applications in treating conditions associated with fluid retention (Yar & Ansari, 2009).

Wirkmechanismus

Zukünftige Richtungen

The future directions of research on benzothiazol derivatives are promising . For instance, benzothiazol derivatives have shown potential as antidepressant and anticonvulsant agents . Furthermore, harmine-inspired design and synthesis of benzothiazol derivatives have been suggested as potential tumor suppressors .

Eigenschaften

IUPAC Name |

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2OS/c1-15-8-13-19-20(14-15)26-22(24(19)2)23-21(25)18-11-9-17(10-12-18)16-6-4-3-5-7-16/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFHENFOAQYFDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

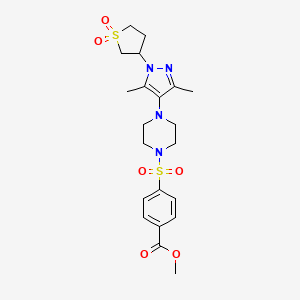

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2981142.png)

![(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2981147.png)

![6-Cyclopropyl-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2981148.png)

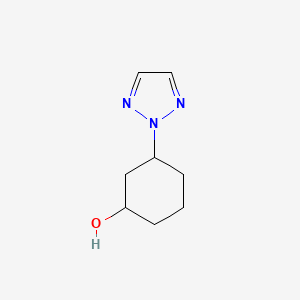

![1-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2981149.png)

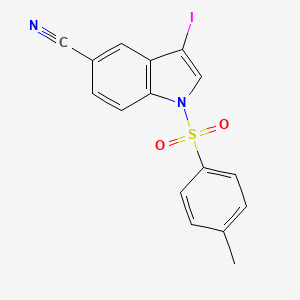

![4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B2981152.png)

![Ethyl 4-[[2-[[4-(2,5-dimethylphenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2981157.png)